![molecular formula C7H12ClN5O B2792188 3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol CAS No. 1865147-87-0](/img/structure/B2792188.png)
3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol
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Overview
Description
“3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol” is a chemical compound with the molecular weight of 217.66 . It belongs to the class of compounds known as 1,3,5-triazines , which are well known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Synthesis Analysis
The synthesis of 1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of “3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol” can be represented by the InChI code: 1S/C7H12ClN5O/c1-4(2-3-14)10-7-11-6(9)5(8)12-13-7/h4,14H,2-3H2,1H3,(H3,9,10,11,13) .Chemical Reactions Analysis
The chemical reactions involving 1,3,5-triazines typically involve the substitution of Cl by primary amines on the substrate . This is achieved in high to moderate yields by refluxing solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol” include a molecular weight of 217.66 . It is a powder at room temperature .Scientific Research Applications
Antimicrobial Activity
The synthesized compound has been evaluated for its antimicrobial properties. Specifically, it has been tested against E. coli (a Gram-negative bacterium), S. aureus (a Gram-positive bacterium), and C. albicans (a fungus). Investigating its effectiveness against these microorganisms can provide insights into its potential as an antimicrobial agent .
Antitumor Potential
In a series of compounds bearing a 4-arylpiperazine moiety, derivatives of 3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol exhibited strong cytotoxicity against various cancer cell lines. Notably, those with substituents like 4-Ph-piperazin-1-yl, 4-(4-fluorophenylpiperazin-1-yl), and 4-(4-chlorophenylpiperazin-1-yl) showed promising activity. Further exploration of its antitumor potential is warranted .
Anti-HIV-1 Activity
Indole derivatives, including those with structural similarities to our compound, have been investigated for their anti-HIV-1 properties. While this specific compound hasn’t been directly studied, its structural features may contribute to inhibiting viral replication. Molecular docking studies could shed light on its potential in this context .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol are currently unknown. This compound is a derivative of the 1,3,5-triazine class of compounds, which have been investigated for their biological activities . .
Mode of Action
It’s known that triazine derivatives can interact with biological targets through hydrogen bonding and other non-covalent interactions . The presence of the amino and hydroxyl groups in the structure could potentially enhance these interactions.
Biochemical Pathways
Some triazine derivatives have been found to exhibit antimicrobial, antimalarial, anti-cancer, and anti-viral activities , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
Given the known biological activities of some triazine derivatives , it’s possible that this compound could have similar effects, such as inhibiting the growth of certain types of cells or microorganisms.
properties
IUPAC Name |
3-[(5-amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5O/c1-4(2-3-14)10-7-11-6(9)5(8)12-13-7/h4,14H,2-3H2,1H3,(H3,9,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOKGTPFCBSMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC1=NC(=C(N=N1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Amino-6-chloro-1,2,4-triazin-3-yl)amino]butan-1-ol |
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